Improved Aqueous Solubility vs. Ibuprofen Free Acid
Salt formation with isobutanolamine significantly improves the aqueous solubility of ibuprofen. While ibuprofen free acid has a water solubility of <0.1 g/100 mL (at 20°C), ibuprofen isobutanolammonium is described as 'freely soluble' in water . Thermal analysis confirmed that the product is a true salt, not a co-crystal, which is critical for its complete dissociation in aqueous media [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Freely soluble in water; melting point about 190°C (with decomposition) |
| Comparator Or Baseline | Ibuprofen Free Acid: <0.1g/100 mL at 20°C |
| Quantified Difference | Qualitative improvement from 'very slightly soluble' to 'freely soluble' |
| Conditions | Water at ambient temperature (20-25°C) |
Why This Matters
This solubility enhancement is a prerequisite for formulating stable, aqueous-based topical and intravaginal drug products without organic co-solvents.
- [1] Ahmad S, et al. Ibuprofen isobutanolammonium salt: Synthesis, thermal analysis, PXRD, FTIR and solubility investigations. J Therm Anal Calorim. 2020;139:1971–1976. doi:10.1007/s10973-019-08572-3. View Source
